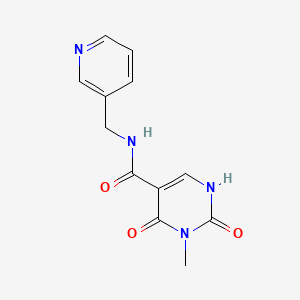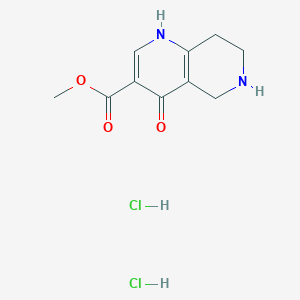
7-(diethylamino)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(diethylamino)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one, also known as DMEM, is a synthetic compound that has been widely used in scientific research. This compound is a fluorescent dye that can be used to label and visualize various biological materials, including cells, tissues, and proteins.
科学的研究の応用
Synthesis and Pharmacological Studies
The molecule 7-(diethylamino)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one belongs to a broader category of compounds with significant pharmacological importance. Research into similar structures has led to the development of potent human MCH receptor 1 (hMCHR1) antagonists. These compounds have shown promise in inhibiting food intake in animal models, potentially offering a therapeutic approach to obesity. However, modifications were necessary to reduce adverse effects, such as hERG K(+) channel inhibition, demonstrating the molecule's potential as a starting point for designing safer drugs (Kasai et al., 2012).
Antimicrobial and Antibacterial Activities
Compounds structurally related to this compound have shown significant antimicrobial and antibacterial activities. Studies have highlighted the efficacy of such molecules against a wide range of Gram-positive and Gram-negative bacteria. This suggests that derivatives of this compound could be explored for their potential as antibacterial agents, offering a pathway to novel treatments for bacterial infections (Kuramoto et al., 2003).
Antimalarial Effects
Research into quinoline compounds has also extended into antimalarial applications. Studies on similar molecules have shown potent antimalarial activity in mouse models. This suggests that this compound and its derivatives could be explored for their potential to treat malaria, highlighting the compound's versatility and potential in addressing global health challenges (Kesten et al., 1987).
Chemosensor Applications
The structure of this compound is conducive to applications beyond pharmacology. For instance, similar compounds have been used to develop chemosensors for the detection of metal ions. These sensors offer high sensitivity and selectivity, demonstrating the compound's potential in analytical chemistry and environmental monitoring (Li et al., 2014).
作用機序
Target of Action
The primary target of the compound 7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is the superoxide anion . The superoxide anion plays a crucial role in cellular processes, particularly in the regulation of redox signaling pathways .
Mode of Action
The compound interacts with its target, the superoxide anion, through a process known as aromatisation . This interaction results in a change in the fluorescence properties of the compound, allowing for the selective detection of the superoxide anion in solution .
Biochemical Pathways
The interaction of 7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one with the superoxide anion affects the redox signaling pathways . These pathways are critical for various cellular functions, including cell growth, differentiation, and response to stress .
Pharmacokinetics
Its fluorescence properties suggest that it may have good bioavailability, as fluorescence can be a useful property for tracking the distribution of a compound within a biological system .
Result of Action
The molecular and cellular effects of the action of 7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one include the selective detection of the superoxide anion . This detection can provide valuable information about the status of redox signaling pathways within a cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one. For instance, the compound’s fluorescence properties can be affected by the solvent used . In one study, it was reported that evaluating the compound’s sensing probes in anhydrous DMSO instead of in aqueous buffers provided advantages .
特性
IUPAC Name |
7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3S/c1-5-24(6-2)19-12-18-16(11-17(19)22)21(25)20(13-23(18)4)28(26,27)15-9-7-14(3)8-10-15/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFSENRFDLDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-[(methoxyamino)methylene]acetamide](/img/structure/B2577326.png)
![N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2577327.png)

![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577330.png)
![4-[(3,4-dichlorophenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2577331.png)

![benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2577335.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2577336.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2577339.png)


![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2577344.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2577347.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2577349.png)